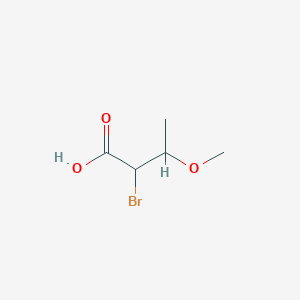
2-Bromo-3-methoxybutanoic acid
Descripción general
Descripción
2-Bromo-3-methoxybutanoic acid is a chemical compound with the molecular formula C5H9BrO3 . It has a molecular weight of 197.03 .
Molecular Structure Analysis
The molecular structure of 2-Bromo-3-methoxybutanoic acid consists of 5 carbon atoms, 9 hydrogen atoms, 1 bromine atom, and 3 oxygen atoms . The exact 3D structure was not found in the search results .Chemical Reactions Analysis
While specific chemical reactions involving 2-Bromo-3-methoxybutanoic acid were not found in the search results , it’s worth noting that brominated compounds often participate in substitution reactions due to the reactivity of the bromine atom.Physical And Chemical Properties Analysis
2-Bromo-3-methoxybutanoic acid has a melting point of 62-63 °C and a boiling point of 105-106 °C (at 2 Torr). Its density is predicted to be 1.563±0.06 g/cm3, and it has a predicted pKa of 2.69±0.10 .Aplicaciones Científicas De Investigación
Medicine: Therapeutic Agent Synthesis
2-Bromo-3-methoxybutanoic acid may serve as a precursor in the synthesis of therapeutic agents. Its structure allows for the introduction of bromine and methoxy groups into more complex molecules, which can be beneficial in drug design, particularly in the development of compounds with potential antibacterial and anti-inflammatory properties .
Agriculture: Soil Fertility and Plant Health
In agriculture, this compound could be involved in the synthesis of organic acids that are crucial for soil fertility and plant health. Organic acids play a significant role in the solubilization of minerals, biocontrol of phytopathogens, and induction of systemic resistance in plants .
Material Science: Polymer Modification
The bromo and methoxy groups in 2-Bromo-3-methoxybutanoic acid can be utilized in material science for polymer modification. These functional groups can react with various substrates, leading to the creation of novel materials with improved properties such as enhanced durability or specific reactivity .
Environmental Science: Biodegradation Studies
This compound could be used in environmental science to study biodegradation processes. Its halogenated structure makes it a candidate for examining microbial degradation pathways, which are essential for understanding pollutant breakdown in ecosystems .
Biochemistry: Enzyme Inhibition
In biochemistry, 2-Bromo-3-methoxybutanoic acid might be used to study enzyme inhibition. The presence of a bromine atom could allow it to act as an inhibitor for certain enzymes, providing insights into enzyme mechanisms and potential therapeutic applications .
Industrial Chemistry: Chemical Intermediate
Industrially, it can act as a chemical intermediate in the production of various compounds. Its reactive bromo and methoxy groups make it a versatile starting material for synthesizing a wide range of industrial chemicals .
Analytical Chemistry: Standard for Calibration
The compound could be used as a standard in analytical chemistry for calibration purposes. Its well-defined structure and properties allow for accurate measurements and validations in analytical methods .
Synthetic Chemistry: Building Block
Finally, in synthetic chemistry, 2-Bromo-3-methoxybutanoic acid is a valuable building block. It can be used to construct complex molecules through various synthetic routes, aiding in the development of new chemical entities with potential applications across different fields of research .
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-bromo-3-methoxybutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9BrO3/c1-3(9-2)4(6)5(7)8/h3-4H,1-2H3,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVNDJNXUZODJQG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)O)Br)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9BrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60285533 | |
| Record name | 2-bromo-3-methoxybutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60285533 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-3-methoxybutanoic acid | |
CAS RN |
67819-23-2 | |
| Record name | NSC42194 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42194 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-bromo-3-methoxybutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60285533 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




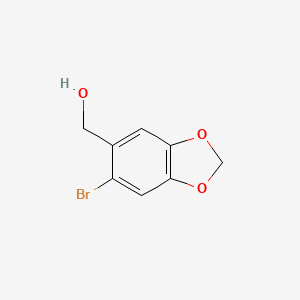
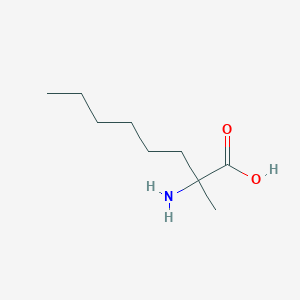
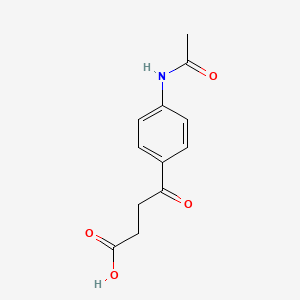
![1-[(Benzyloxy)carbonyl]pyrrolidine-2-carboxylic acid](/img/structure/B1267518.png)
![1-{Bicyclo[2.2.1]heptan-2-yl}propan-2-one](/img/structure/B1267519.png)

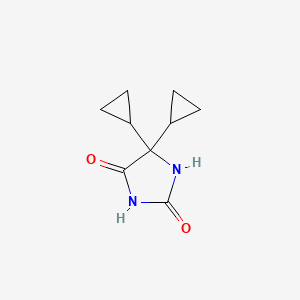

![4-[2-(Pyridin-4-yl)ethyl]aniline](/img/structure/B1267527.png)

![3-[(Ethoxycarbonyl)amino]propanoic acid](/img/structure/B1267530.png)

